7-Hydroxycoumarin-3-carboxylic acid
Overview
Description
7-Hydroxycoumarin-3-carboxylic acid is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is known for its fluorescent properties, making it valuable in various scientific applications. It is also referred to as umbelliferone-3-carboxylic acid and is used extensively in biochemical research due to its ability to act as a fluorogenic substrate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxycoumarin-3-carboxylic acid typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 7-hydroxycoumarin with malonic acid in the presence of a base such as piperidine . The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, is becoming more common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxycoumarin-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines.
Major Products Formed: The major products formed from these reactions include various hydroxylated and carboxylated derivatives, which can be further utilized in different applications .
Scientific Research Applications
7-Hydroxycoumarin-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Acts as a fluorogenic substrate in enzyme assays, particularly for glycosyltransferases.
Mechanism of Action
The mechanism of action of 7-Hydroxycoumarin-3-carboxylic acid involves its interaction with specific enzymes and proteins. It acts as a substrate for glycosyltransferases, leading to the formation of fluorescent products that can be easily detected. This property makes it valuable in studying enzyme kinetics and other biochemical processes .
Comparison with Similar Compounds
Umbelliferone (7-Hydroxycoumarin): Shares similar fluorescent properties but lacks the carboxylic acid group.
4-Hydroxycoumarin: Known for its anticoagulant properties but differs in its chemical structure and applications.
Uniqueness: 7-Hydroxycoumarin-3-carboxylic acid is unique due to its combination of fluorescent properties and the presence of a carboxylic acid group, which enhances its solubility and reactivity in various chemical reactions. This makes it more versatile compared to other coumarin derivatives .
Properties
IUPAC Name |
7-hydroxy-2-oxochromene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O5/c11-6-2-1-5-3-7(9(12)13)10(14)15-8(5)4-6/h1-4,11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLWLDOUZJEHDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20228527 | |
Record name | 3-Carboxy-7-hydroxycoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20228527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
779-27-1 | |
Record name | 7-Hydroxycoumarin-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=779-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Carboxy-7-hydroxycoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000779271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 779-27-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115545 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Carboxy-7-hydroxycoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20228527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Hydroxycoumarin-3-carboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 7-OHCCA exhibits fluorescence upon excitation, making it a valuable tool for studying biological processes. For example, it's been used as a fluorescent probe to monitor the activity of β-glucuronidase, an enzyme involved in various biological functions. [] It has also been used to study the formation and regulation of gap junctional hemichannels in cell membranes. []
A: Yes, 7-OHCCA can be a substrate for enzymes like 4-hydroxycinnamate decarboxylase (4-HCD). [] It can also be utilized by certain bacteria as a carbon source.
ANone: 7-OHCCA has the molecular formula C10H6O5 and a molecular weight of 206.13 g/mol.
A: 7-OHCCA shows strong absorbance in the UV range and exhibits fluorescence with excitation and emission wavelengths around 395 nm and 450 nm, respectively. [] The fluorescence properties of 7-OHCCA are sensitive to its environment, including pH and solvent polarity. []
A: The stability and fluorescence properties of 7-OHCCA can be affected by factors like pH, solvent polarity, and temperature. [] For instance, its fluorescence intensity is higher at pH 6.8 compared to lower pH values. []
A: While 7-OHCCA is not typically known for its catalytic properties, its use as a probe in studying enzymatic reactions highlights its value in understanding catalytic mechanisms. [, ]
ANone: Computational studies can help understand the interactions of 7-OHCCA with biological targets and its behavior in different environments. While specific examples from the provided research are limited, computational chemistry can be valuable for predicting reactivity, spectroscopic properties, and designing derivatives with improved properties.
A: Structural modifications, such as the addition of halogens or changes in the carboxyl group, can significantly alter 7-OHCCA's properties. For instance, fluorinated derivatives like 6-fluoro-7-hydroxycoumarin-3-carboxylic acid (6FC) show enhanced fluorescence compared to the difluorinated Pacific Blue. [] Furthermore, esterification of the carboxylic acid group can lead to compounds with potent uncoupling effects on oxidative phosphorylation in mitochondria. [] These modifications can impact the compound's fluorescence, reactivity, and biological activity.
A: Formulation strategies can help improve the stability and solubility of 7-OHCCA for specific applications. This can involve using appropriate solvents, adjusting pH, adding stabilizing agents, or developing delivery systems like nanoparticles. []
ANone: While specific safety data for 7-OHCCA is limited in the provided research, it's essential to handle all chemicals with caution. Consult the Safety Data Sheet (SDS) and follow appropriate laboratory safety procedures.
ANone: The provided research primarily focuses on the use of 7-OHCCA as a fluorescent probe and tool in biochemical research, and detailed information on its PK/PD profile is limited. Further investigation is needed to assess its potential therapeutic applications and determine its ADME properties.
A: Studies have highlighted the ability of 7-OHCCA to detect hydroxyl radicals generated chemically and by gamma radiation, demonstrating its potential as a sensitive and specific probe for oxidative stress. [] Moreover, research indicates that 7-OHCCA derivatives exhibit potent tissue-specific uncoupling activity in mitochondria, suggesting potential applications in studying metabolic processes and related diseases. []
ANone: The provided research does not focus on 7-OHCCA as a therapeutic agent, and therefore, information about resistance mechanisms is not discussed.
ANone: While specific toxicological data is not extensively discussed in the provided research, it is crucial to handle all chemicals with appropriate precautions and consult the SDS for safety information.
A: Research exploring the use of magnetic nanoparticles in conjunction with 7-OHCCA for targeted delivery and controlled release has shown promise in enhancing reaction rates and efficiency. [] This approach could be further investigated for applications in drug delivery, particularly for targeted therapies.
A: The ability of 7-OHCCA to detect hydroxyl radicals suggests its potential as a diagnostic tool for assessing oxidative stress in biological systems. [] Further research can explore its application in developing sensitive and specific assays for oxidative damage in various diseases.
A: High-performance liquid chromatography (HPLC) coupled with fluorescence detection is widely used to analyze 7-OHCCA. [, ] Its fluorescence properties make it amenable to sensitive detection and quantification in various matrices.
ANone: The dissolution rate of 7-OHCCA can influence its bioavailability and overall efficacy. Factors like particle size, crystal form, and formulation can impact its dissolution characteristics.
A: Validating analytical methods for 7-OHCCA involves establishing parameters like accuracy, precision, specificity, linearity, range, detection limit, and quantitation limit. This ensures the reliability and reproducibility of the analytical data. []
ANone: Quality control measures are crucial to guarantee the identity, purity, and potency of 7-OHCCA. This involves implementing appropriate analytical techniques, storage conditions, and documentation practices throughout the manufacturing and distribution processes.
ANone: The provided research focuses on 7-OHCCA as a chemical tool and fluorescent probe, and information related to these aspects is limited. Further research is needed to explore its potential in biological systems and address these important considerations.
A: Several alternatives to 7-OHCCA exist for fluorescent labeling, each with its advantages and limitations. Fluorescein, rhodamine, and cyanine dyes are commonly used alternatives. The choice of the most suitable fluorophore depends on the specific application, desired spectral properties, and experimental conditions. []
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